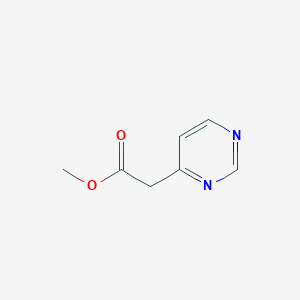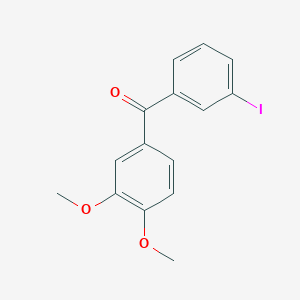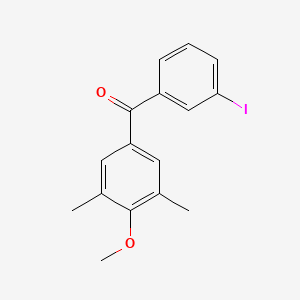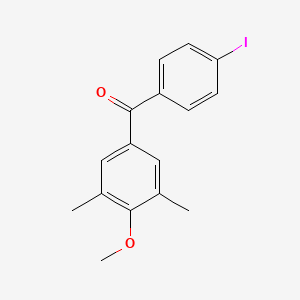
Methyl-2-(Pyrimidin-4-yl)acetat
Übersicht
Beschreibung
Methyl 2-(pyrimidin-4-YL)acetate is an organic compound featuring a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their broad range of biological activities and are integral components of many pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(pyrimidin-4-YL)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
- Its role may include modulating inflammation, as pyrimidines are known for their pharmacological effects, including anti-inflammatory properties .
- Specific mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins, could be influenced by this compound .
Target of Action
Biochemical Pathways
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Methyl 2-(pyrimidin-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2). This inhibition is crucial in reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, Methyl 2-(pyrimidin-4-yl)acetate can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
Methyl 2-(pyrimidin-4-yl)acetate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and immune responses. By modulating the activity of key signaling molecules, Methyl 2-(pyrimidin-4-yl)acetate can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can downregulate the expression of pro-inflammatory genes, thereby reducing the inflammatory response .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(pyrimidin-4-yl)acetate involves its interaction with specific biomolecules. It binds to the active sites of enzymes like COX-2, inhibiting their activity and preventing the synthesis of pro-inflammatory mediators. Additionally, Methyl 2-(pyrimidin-4-yl)acetate can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions result in changes in the expression of genes involved in inflammation and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(pyrimidin-4-yl)acetate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to Methyl 2-(pyrimidin-4-yl)acetate can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-(pyrimidin-4-yl)acetate vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
Methyl 2-(pyrimidin-4-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites. The compound’s involvement in these pathways can have significant effects on cellular metabolism and overall physiological function .
Transport and Distribution
Within cells and tissues, Methyl 2-(pyrimidin-4-yl)acetate is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of Methyl 2-(pyrimidin-4-yl)acetate can influence its activity and effectiveness in modulating biochemical and cellular processes .
Subcellular Localization
The subcellular localization of Methyl 2-(pyrimidin-4-yl)acetate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrimidin-4-YL)acetate typically involves the reaction of pyrimidine derivatives with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for Methyl 2-(pyrimidin-4-YL)acetate often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(pyrimidin-4-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products: The major products formed from these reactions include substituted pyrimidine derivatives, alcohols, and carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine: The parent compound, which is a simple aromatic heterocycle.
2,4-Diaminopyrimidine: Known for its use in pharmaceuticals like antifolates.
2,4-Dioxopyrimidine: Used in the synthesis of barbiturates.
2,4-Dithiopyrimidine: Investigated for its potential as an antimicrobial agent.
Uniqueness: Methyl 2-(pyrimidin-4-YL)acetate is unique due to its ester functional group, which enhances its reactivity and allows for further chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Eigenschaften
IUPAC Name |
methyl 2-pyrimidin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)4-6-2-3-8-5-9-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIMNXVCLRQRAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614662 | |
| Record name | Methyl (pyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863032-29-5 | |
| Record name | Methyl (pyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















